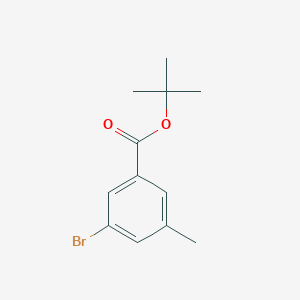

tert-Butyl 3-bromo-5-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromo-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8-5-9(7-10(13)6-8)11(14)15-12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPMJEFTUYRKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-butyl 3-bromo-5-methylbenzoate safety data sheet (SDS)

CAS: 1395535-61-3 | Formula: C₁₂H₁₅BrO₂ | M.W.: 271.15 g/mol [1]

Chemical Identity & Strategic Utility

tert-Butyl 3-bromo-5-methylbenzoate is a high-value aryl halide building block used primarily in the synthesis of complex pharmaceutical intermediates.[1] Its structural utility lies in its orthogonal functionality :

-

Aryl Bromide (C-3): A reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

tert-Butyl Ester: A bulky, acid-labile protecting group that remains stable under basic conditions (e.g., saponification of methyl esters) but cleaves readily under acidic conditions (TFA/DCM), allowing for selective unmasking of the carboxylic acid.[1]

-

Methyl Group (C-5): Provides a lipophilic anchor often required for hydrophobic pocket binding in kinase inhibitors or GPCR ligands.[1]

Technical Specifications

| Property | Value | Source/Estimation Method |

| Appearance | Colorless to pale yellow oil or low-melting solid | Visual Inspection (Analogous Esters) |

| Boiling Point | ~310°C (Predicted) | ACD/Labs Percepta |

| Density | ~1.28 g/cm³ | Predicted (ACD/Labs) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Lipophilicity (cLogP ~4.[1][2][3][4]2) |

| Flash Point | >110°C | Closed Cup (Estimated) |

Hazard Profiling & Risk Mitigation

Note: As a specialized intermediate, specific toxicological data is derived from Structural Activity Relationship (SAR) analysis of analogous aryl benzoates.[1]

GHS Classification (Predicted)

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][5][6]

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.[1][2][5][6]

Expert Handling Protocols

Unlike generic "safety tips," these protocols address the specific physicochemical risks of lipophilic alkylating agents.[1]

-

Permeation Defense:

-

Inhalation Mitigation:

-

Risk: While volatility is low, aerosols generated during rotary evaporation or flash chromatography are potent respiratory irritants.[1]

-

Protocol: All transfers involving silica gel purification must occur within a certified fume hood with a face velocity of >100 fpm.

-

-

Decontamination:

-

Spill: Do not use water immediately (immiscible).[1] Absorb with vermiculite, then clean surface with acetone followed by soap/water.

-

Emergency Response Decision Tree

Figure 1: Immediate response protocols tailored to the compound's lipophilic and irritant nature.

Storage & Stability

-

Hydrolytic Stability: The tert-butyl ester is significantly more resistant to spontaneous hydrolysis than methyl/ethyl esters due to steric hindrance.[1] However, prolonged exposure to atmospheric moisture can lead to slow degradation to 3-bromo-5-methylbenzoic acid.

-

Light Sensitivity: Aryl bromides can undergo slow photodebromination.[1]

-

Recommended Conditions:

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Container: Amber glass with Teflon-lined cap.

-

Synthetic Application: Orthogonal Protection Strategy

The primary value of this compound is in Iterative Cross-Coupling .[1] The following workflow demonstrates its use in synthesizing a biaryl scaffold while preserving the carboxylic acid for late-stage diversification.

Workflow Diagram: Suzuki-Miyaura Coupling & Acid Deprotection

Figure 2: Synthetic pathway leveraging the stability of the t-butyl ester during basic coupling conditions.[1]

Detailed Protocol: Selective Suzuki Coupling

Objective: Couple phenylboronic acid to tert-butyl 3-bromo-5-methylbenzoate without hydrolyzing the ester.[1]

-

Preparation: In a glovebox or under Ar flow, charge a reaction vial with:

-

Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[1] Degas thoroughly (sparge with Ar for 10 mins).

-

Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS (Look for Br displacement).

-

Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). Note: The t-butyl group increases lipophilicity, often requiring lower polarity eluents compared to methyl esters.[1]

Deprotection (Unmasking the Acid)

To convert the intermediate to the active carboxylic acid:

-

Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v).[1]

-

Mechanism: E1 elimination driven by the stability of the tert-butyl cation.[1]

-

Scavenger: Add triethylsilane (TES) if the molecule contains electron-rich aromatics to prevent tert-butylation byproducts.

References

-

PubChem. (n.d.).[1] Compound Summary: Methyl 3-bromo-5-methylbenzoate (Analogous Structure).[1][7] National Library of Medicine.[1] Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational protocol for Step 1).

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis.[1] John Wiley & Sons. (Authoritative source for t-butyl ester stability/cleavage).[1]

Sources

- 1. CN101074197A - Production of p-tert-methyl benzoate by catalysis - Google Patents [patents.google.com]

- 2. Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate | C12H15BrO3 | CID 58096191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate (C12H15BrO3) [pubchemlite.lcsb.uni.lu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. nbinno.com [nbinno.com]

difference between methyl and tert-butyl 3-bromo-5-methylbenzoate

An In-depth Technical Guide to the Core Differences Between Methyl and Tert-butyl 3-bromo-5-methylbenzoate

Abstract

In the landscape of synthetic organic chemistry and drug development, substituted benzoates serve as fundamental building blocks. Among these, 3-bromo-5-methylbenzoate esters are pivotal intermediates, offering multiple reaction sites for molecular elaboration. The choice of the ester group, seemingly a minor structural modification, imparts profoundly different chemical properties that dictate synthetic strategy. This technical guide provides an in-depth analysis of the structural, electronic, and reactive distinctions between methyl 3-bromo-5-methylbenzoate and its tert-butyl analogue. We will explore the underlying principles of steric hindrance and electronic effects, detail their influence on reaction mechanisms such as hydrolysis and cross-coupling, and provide validated experimental protocols. This paper is intended for researchers, scientists, and drug development professionals seeking to make informed strategic decisions in multi-step synthesis.

Introduction: More Than a Methyl Group

Methyl 3-bromo-5-methylbenzoate and tert-butyl 3-bromo-5-methylbenzoate share a common aromatic core: a benzene ring functionalized with a bromine atom, a methyl group, and an ester. This core is a versatile scaffold for constructing complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] The bromine atom serves as a handle for cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid.

The critical distinction lies in the ester's alkyl group: a simple methyl (-CH₃) versus a bulky tertiary butyl (-C(CH₃)₃). This difference is not trivial. The tert-butyl group introduces significant steric bulk and alters the electronic environment around the carbonyl, fundamentally changing the molecule's stability and reactivity.[3][4] Consequently, the methyl ester is typically employed as a versatile intermediate where the ester may be part of the final molecular structure or easily modified, while the tert-butyl ester is predominantly used as a robust protecting group for the carboxylic acid functionality, designed for selective removal under specific conditions.

Comparative Physicochemical Properties

A side-by-side comparison of their fundamental properties provides an initial overview of these two compounds.

| Property | Methyl 3-bromo-5-methylbenzoate | Tert-butyl 3-bromo-5-methylbenzoate |

| Chemical Structure | ||

| CAS Number | 478375-40-5[5] | 560131-64-8[6] |

| Molecular Formula | C₉H₉BrO₂[5] | C₁₂H₁₅BrO₂ |

| Molecular Weight | 229.07 g/mol [5] | 271.15 g/mol |

| Physical Form | Liquid[5] | Liquid[6] |

| Purity (Typical) | >95-97%[1][5] | ~96%[6] |

The Decisive Factors: Steric Hindrance and Electronic Effects

The divergent chemical behavior of these two esters is rooted in two fundamental principles of organic chemistry: steric effects and electronic effects.

The Dominance of Steric Hindrance

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituent groups.[7] The tert-butyl group is the archetypal example of a sterically demanding group.[3] Its three methyl groups project from a central quaternary carbon, creating a congested environment that shields the electrophilic carbonyl carbon from the approach of nucleophiles. The methyl group, in stark contrast, is small and offers minimal steric impediment.

This difference is the primary reason for the tert-butyl ester's stability. In reactions requiring nucleophilic attack at the carbonyl carbon (like base-catalyzed hydrolysis), the bulky tert-butyl group acts as a physical barrier, dramatically reducing the reaction rate.[3][7]

Caption: Steric shielding of the carbonyl carbon by methyl vs. tert-butyl groups.

Subtle but Significant Electronic Effects

Electronic effects describe how the distribution of electrons in a molecule influences its reactivity.[8] Both methyl and tert-butyl groups are alkyl groups, which are known to be electron-donating through the inductive effect (+I effect) relative to hydrogen.[9] This effect arises from the polarization of sigma bonds and can stabilize electron-deficient centers. While it is often stated that the tert-butyl group has a stronger +I effect than methyl, some computational studies suggest the inductive effects of all alkyl groups are nearly identical, with differences in reactivity better explained by polarizability and hyperconjugation.[10][11]

Hyperconjugation, the interaction of σ-bonds (usually C-H or C-C) with an adjacent empty or partially filled p-orbital, is particularly important for the stability of the tert-butyl carbocation.[8] This effect is crucial for understanding the unique hydrolysis mechanism of tert-butyl esters.

Divergent Reactivity: A Tale of Two Mechanisms

The interplay of steric and electronic effects results in dramatically different reactivity profiles, most clearly illustrated by the mechanism of ester hydrolysis.

Ester Hydrolysis: A Mechanistic Divide

Methyl 3-bromo-5-methylbenzoate undergoes hydrolysis through the common bimolecular nucleophilic acyl substitution pathway (AAC2 for acid-catalyzed, BAC2 for base-catalyzed).[12] In this mechanism, a nucleophile (water or hydroxide) attacks the carbonyl carbon. The reaction is relatively facile under both acidic and basic conditions.

Tert-butyl 3-bromo-5-methylbenzoate , however, follows a different path.

-

Under basic conditions , the BAC2 pathway is sterically hindered, and the reaction is extremely slow or does not occur, making it stable to bases.[13]

-

Under acidic conditions , it hydrolyzes via a unimolecular mechanism involving alkyl-oxygen bond cleavage (AAL1).[12][14] The reaction proceeds by protonation of the carbonyl oxygen, followed by the departure of a stable tert-butyl carbocation. This carbocation is stabilized by the inductive and hyperconjugative effects of its three methyl groups. This distinct mechanism allows for the selective cleavage of tert-butyl esters in the presence of other esters, a cornerstone of its use as a protecting group.

Caption: Contrasting hydrolysis pathways for methyl and tert-butyl esters.

Utility in Suzuki-Miyaura Cross-Coupling

In Suzuki-Miyaura cross-coupling reactions, the ester functionality is typically a spectator.[15] The reaction occurs between the aryl bromide and an organoboron reagent. However, the choice of ester is critical for the overall success of the synthesis. These reactions are often performed under basic conditions, which can inadvertently hydrolyze a methyl ester.[16] The robust nature of the tert-butyl ester towards bases makes it the superior choice when the carboxylic acid must remain protected during the coupling step.[17] The use of bulky, electron-rich phosphine ligands, which can accelerate the coupling, may also favor the more sterically stable tert-butyl ester.[18]

Synthesis and Experimental Protocols

The synthesis of these esters typically starts from the common precursor, 3-bromo-5-methylbenzoic acid, which can be prepared by oxidation of 1-bromo-3,5-dimethylbenzene.[19]

Caption: General synthetic pathways to the target esters.

Protocol: Synthesis of Methyl 3-bromo-5-methylbenzoate[20][21]

This protocol follows a standard Fischer esterification procedure.

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-5-methylbenzoic acid (1.0 eq).

-

Reagents: Add an excess of methanol (e.g., 20 eq or as solvent) followed by a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol: Synthesis of Tert-butyl 3-bromo-5-methylbenzoate[22]

Direct esterification with tert-butanol is inefficient due to steric hindrance. A common method involves reaction with isobutylene.

-

Setup: To a pressure-rated vessel, add 3-bromo-5-methylbenzoic acid (1.0 eq) and a suitable solvent like dichloromethane or dioxane.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or an acidic resin.

-

Reagent Addition: Cool the vessel and carefully add condensed isobutylene (excess, e.g., 2-3 eq).

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours.

-

Workup: Carefully vent the vessel. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction & Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography.

Protocol: Comparative Base-Mediated Hydrolysis

This experiment demonstrates the differential stability of the two esters.

-

Setup: Prepare two separate flasks. In one, place methyl 3-bromo-5-methylbenzoate (1.0 eq). In the other, place tert-butyl 3-bromo-5-methylbenzoate (1.0 eq).

-

Reagents: To each flask, add a solution of sodium hydroxide (e.g., 2.0 eq) in a mixture of THF/water.

-

Reaction: Stir both mixtures at room temperature or with gentle heating. Monitor both reactions by TLC.

-

Observation: The reaction containing the methyl ester will show consumption of the starting material and formation of the carboxylate product. The reaction with the tert-butyl ester will show little to no change over the same period, demonstrating its stability.

Spectroscopic Distinction: An NMR Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy provides a clear and definitive method to distinguish between the two esters. The signals for the ester alkyl groups are highly characteristic.

| NMR Signal | Methyl 3-bromo-5-methylbenzoate | Tert-butyl 3-bromo-5-methylbenzoate | Rationale |

| ¹H NMR (Ester) | ~3.9 ppm (singlet, 3H) | ~1.6 ppm (singlet, 9H) | The nine equivalent protons of the t-Bu group are more shielded and appear further upfield. |

| ¹³C NMR (Ester) | ~52 ppm (-OC H₃) | ~81 ppm (-OC (CH₃)₃)~28 ppm (-OC(C H₃)₃) | The quaternary carbon of the t-Bu group is significantly downfield, while its methyl carbons are upfield. |

| Aromatic Signals | Similar patterns for both | Similar patterns for both | The aromatic ¹H and ¹³C signals will be very similar, with minor shifts due to the different electronic influence of the ester groups.[20][21] |

Conclusion: Strategic Selection in Synthesis

The choice between methyl and tert-butyl 3-bromo-5-methylbenzoate is a strategic one, driven by the intended synthetic pathway.

-

Methyl 3-bromo-5-methylbenzoate is a versatile and cost-effective building block. It is ideal for syntheses where the ester functionality is desired in the final product or when subsequent hydrolysis is planned under conditions that are compatible with the rest of the molecule.

-

Tert-butyl 3-bromo-5-methylbenzoate functions as a robust, sterically-hindered protecting group for the carboxylic acid. Its high stability to nucleophiles and bases makes it indispensable in complex, multi-step syntheses, particularly those involving organometallic reagents or basic conditions, where it can be selectively removed at a late stage using acid.

Understanding the fundamental differences in steric profile, electronic properties, and mechanistic pathways empowers the synthetic chemist to leverage these seemingly similar compounds for precise and efficient molecular construction.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

-

University of Leicester. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]

- Whalley, W. B. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII.

-

Filo. (2025, April 7). Why is the steric strain caused by the tert-butyl group so different from... Retrieved from [Link]

-

Oreate AI Blog. (2026, January 15). Understanding the Differences: Isobutyl, Sec-Butyl, and Tert-Butyl. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate. Retrieved from [Link]

-

Environmental Toxicology and Chemistry. (n.d.). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Oxford Academic. Retrieved from [Link]

-

EPA. (2025, October 15). Methyl 3-bromo-5-tert-butylbenzoate Properties. Retrieved from [Link]

-

Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). Unlocking Chemical Synthesis: The Role of Methyl 3-Bromo-5-Methylbenzoate. Retrieved from [Link]

- Taylor, W. (1937). The mechanism of hydrolysis and alcoholysis of alkyl halides: the reactions of methyl, ethyl, and tert.-butyl bromides with aqueous ethyl alcohol. Journal of the Chemical Society (Resumed).

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Allen. (n.d.). Electron Displacement Effects- Definition, Types and Applications. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Retrieved from [Link]

-

O'Hagan, D. (2026, January 7). The Mechanism of the Electronic Effect in Organic Chemistry and Its Application Research. Retrieved from [Link]

-

Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Retrieved from [Link]

-

O'Hagan, D. (2025, June 25). Is there a trend in inductive effect for different alkyl groups?. PMC - NIH. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

Arredondo, J. D., Li, H., & Balsells, J. (n.d.). Preparation of t-butyl-3-bromo-5-formylbenzoate through selective metal-halogen exchange reactions. New Jersey Research Community. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate (C12H15BrO3). Retrieved from [Link]

-

ResearchGate. (2025, August 6). The tert-butyl group in chemistry and biology. Retrieved from [Link]

-

ResearchGate. (2025, October 23). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Carrow, B. P. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Nolan, S. P. (2021, March 22). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air-Stable Pd(II)–NHC Catalysts. Royal Society of Chemistry. Retrieved from [Link]

-

Knochel, P. (2012, August 15). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters - ACS Publications. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Understanding the Differences: Isobutyl, Sec-Butyl, and Tert-Butyl - Oreate AI Blog [oreateai.com]

- 5. Methyl 3-bromo-5-methylbenzoate | CymitQuimica [cymitquimica.com]

- 6. Methyl 3-bromo-5-(tert-butyl)benzoate [sigmaaldrich.com]

- 7. Steric effects - Wikipedia [en.wikipedia.org]

- 8. Electron Displacement Effects- Definition, Types and Applications [allen.in]

- 9. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]

- 10. The Mechanism of the Electronic Effect in Organic Chemistry and Its Application Research - Oreate AI Blog [oreateai.com]

- 11. Is there a trend in inductive effect for different alkyl groups? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 13. arkat-usa.org [arkat-usa.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Yoneda Labs [yonedalabs.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 20. aiinmr.com [aiinmr.com]

- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of tert-Butyl 3-bromo-5-methylbenzoate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This guide details the operational protocols for the Suzuki-Miyaura cross-coupling of tert-butyl 3-bromo-5-methylbenzoate . This substrate is a high-value bifunctional scaffold in medicinal chemistry, offering a reactive aryl bromide for carbon-carbon bond formation and an acid-labile tert-butyl ester protecting group.

Structural Analysis & Reactivity Profile

The substrate features a 1,3,5-substitution pattern (meta-substitution).

-

Electrophile (C-3): The aryl bromide is a competent electrophile for oxidative addition to Pd(0). It is moderately activated by the electron-withdrawing ester at C-1, facilitating the reaction compared to electron-neutral aryl bromides.

-

Sterics (C-5): The methyl group at C-5 provides mild steric bulk but does not significantly hinder the catalytic center, allowing for the use of standard phosphine ligands.

-

Protecting Group (C-1): The tert-butyl ester is orthogonal to the basic conditions of Suzuki coupling (unlike methyl/ethyl esters which can hydrolyze under forcing basic conditions). It is cleaved only under acidic conditions (e.g., TFA/DCM), preserving the moiety for late-stage diversification.

Mechanistic Principles & Catalyst Selection

To ensure reproducibility, we employ a mechanism-driven approach to catalyst selection.

The Catalytic Cycle

The reaction proceeds through the standard Pd(0)/Pd(II) cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.[1] This is the turnover-limiting step for aryl chlorides, but for this bromide, it is rapid.

-

Transmetallation: The boronic acid/ester (activated by base) transfers its organic group to the Pd center.[2]

-

Reductive Elimination: The C-C bond forms, regenerating Pd(0).

Catalyst Recommendations

| Parameter | Standard Protocol (Cost-Effective) | Advanced Protocol (High Complexity) |

| Catalyst | Pd(dppf)Cl₂·DCM | XPhos Pd G3 or SPhos Pd G3 |

| Ligand Role | Bidentate dppf prevents β-hydride elimination; robust. | Bulky biaryl phosphines accelerate reductive elimination for hindered partners. |

| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ (anhydrous) |

| Solvent | 1,4-Dioxane / Water (4:1) | THF / Water or Toluene / Water |

| Use Case | Standard aryl/heteroaryl boronic acids. | Sterically hindered or unstable boronic acids (e.g., 2-pyridyl). |

Visualization of Reaction Pathways

Figure 1: Mechanistic Pathway & Chemoselectivity

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the preservation of the tert-butyl ester.

Caption: Catalytic cycle for the coupling of tert-butyl 3-bromo-5-methylbenzoate. Note the orthogonality of the ester group under carbonate conditions.

Experimental Protocols

Protocol A: General Purpose (Robust & Scalable)

Applicability: Coupling with phenyl, substituted aryl, and stable heteroaryl boronic acids.

Materials:

-

tert-Butyl 3-bromo-5-methylbenzoate (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane and Water (4:1 ratio)

Step-by-Step Procedure:

-

Charge Solids: In a reaction vial or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and K₂CO₃.

-

Degassing (Critical): Add 1,4-dioxane and water. Sparge the mixture with Nitrogen or Argon for 10–15 minutes. Oxygen is the enemy of Pd(0) and leads to homocoupling.

-

Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ under a positive stream of inert gas. Seal the vessel immediately.

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC (typically 10% EtOAc/Hexanes) or LCMS.

-

Checkpoint: The starting material (bromide) should disappear. If conversion stalls, add 1-2 mol% fresh catalyst.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: "Difficult" Partners (Sterically Hindered/Unstable)

Applicability: Coupling with 2-substituted pyridines, ortho-substituted aryls, or alkyl boronates.

Materials:

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–4 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: Toluene/Water (10:1) or THF/Water (10:1)

Key Modification: Use the Buchwald Precatalysts (G3/G4) . These generate the active mono-ligated Pd(0) species immediately upon activation by base, preventing the induction period and catalyst decomposition associated with Pd(OAc)₂ + Ligand mixing. The bulky biaryl ligands (XPhos/SPhos) create a protective pocket around the metal, facilitating the coupling of hindered centers.

Purification & Characterization

Following the reaction, the crude mixture will contain the product, phosphine oxides, and deboronated byproducts.

Workflow Logic

Caption: Purification workflow ensuring removal of palladium contaminants and ligand byproducts.

Purification Steps[12][13][14][15]

-

Filtration: Pass the crude organic extract through a pad of Celite to remove insoluble Pd black.

-

Scavenging (Optional but Recommended for Pharma): Treat the organic solution with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) for 1 hour at 40°C to reduce residual Pd to <10 ppm.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (40–63 µm).

-

Eluent: Gradient of Hexanes/Ethyl Acetate.[3] The tert-butyl ester makes the product lipophilic. Expect elution in low polarity (e.g., 0–10% EtOAc).

-

Visualization: UV (254 nm). The benzoate chromophore is strong.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen poisoning or catalyst death. | Degas solvents longer. Switch to XPhos Pd G3. Increase temp to 100°C. |

| Ester Hydrolysis | Base is too strong or temp too high. | Ensure K₂CO₃ is used, not NaOH/KOH. Lower temp to 80°C. |

| Protodeboronation | Unstable boronic acid (common in heterocycles). | Use Boronic Esters (Pinacol) instead of acids.[1] Use anhydrous conditions (DMF/Cs₂CO₃). |

| Homocoupling (Ar-Ar) | Oxygen presence during setup. | Strict inert atmosphere (Glovebox or rigorous Schlenk technique). |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2024). Design and Use of Precatalysts for Palladium-Catalyzed Cross-Coupling. Chemical Reviews (Relevant context for G3/G4 catalysts). Link

-

Sigma-Aldrich. Product Specification: Methyl 3-bromo-5-(tert-butyl)benzoate (Analogous structural data). Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Application Note: Strategic Utilization of tert-Butyl 3-bromo-5-methylbenzoate in DNA-Encoded Library (DEL) Synthesis

Executive Summary

This guide details the integration of tert-butyl 3-bromo-5-methylbenzoate (CAS: 1149752-66-8) into DNA-Encoded Library (DEL) synthesis.[1][2] This molecule serves as a "privileged" bifunctional scaffold, offering a meta-substituted aromatic core that directs library geometry out of the planar axis.[1]

Critical Technical Distinction: While the tert-butyl ester provides excellent stability for storage and off-DNA manipulation, it acts as a pro-scaffold in the context of DEL.[1][2] The tert-butyl group cannot be removed under DNA-compatible conditions (requires strong acid, pH < 1, causing depurination).[1] Therefore, this protocol mandates a Phase I (Off-DNA) activation step prior to DNA ligation.[1][2]

Key Advantages of this Scaffold

-

Vector Geometry: The 1,3,5-substitution pattern (Meta-positioning) projects diversity elements into complementary spatial quadrants, maximizing ligand-protein interaction potential compared to linear para-substituted scaffolds.[1]

-

Metabolic Modulator: The C5-methyl group increases lipophilicity (

) and blocks a potential metabolic soft spot on the phenyl ring.[1][2] -

Orthogonality: The aryl bromide allows for highly efficient, DNA-compatible Suzuki-Miyaura cross-coupling.[1][2]

Strategic Workflow & Decision Matrix

The following diagram illustrates the critical decision path for handling this specific building block to ensure DNA integrity.

Figure 1: Critical workflow emphasizing the necessity of Off-DNA ester hydrolysis to prevent DNA damage.

Detailed Experimental Protocols

Phase I: Off-DNA Scaffold Activation (Ester Hydrolysis)

Objective: Convert the tert-butyl ester to the reactive carboxylic acid.[1][2] Why: Standard t-Bu deprotection requires TFA, which degrades DNA.[1] This step must be performed in organic glassware before the molecule touches water or DNA.[1][2]

Materials:

-

Rotary evaporator[2]

Protocol:

-

Dissolve 1.0 mmol of tert-butyl 3-bromo-5-methylbenzoate in 5 mL of DCM (anhydrous).

-

Add 5 mL of TFA dropwise at 0°C.

-

Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS until the ester peak disappears.[1][2]

-

Critical Step: Co-evaporate with toluene (3x) to remove trace TFA.[1][2] Any residual acid will lower the pH of the subsequent DNA coupling buffer.[1]

-

Isolate 3-bromo-5-methylbenzoic acid as a white solid.[1][2] Store at -20°C.

Phase II: On-DNA Encoding (Headpiece Ligation)

Objective: Attach the scaffold to the amino-modified DNA headpiece (HP-NH2).[1][2] Mechanism: DMT-MM mediated amide bond formation.[1][2][5][6][7][8] DMT-MM is preferred over EDC/s-NHS for this scaffold due to higher stability in aqueous buffers and lack of ester byproducts [1].[1][2]

Reagents Table:

| Component | Concentration | Equiv. | Role |

|---|---|---|---|

| DNA Headpiece (HP-NH2) | 1 mM (in H2O) | 1.0 | Carrier |

| 3-bromo-5-methylbenzoic acid | 200 mM (in DMA) | 100 | Scaffold |

| DMT-MM | 200 mM (in H2O) | 100 | Coupling Agent |

| MOPS Buffer (pH 8.[1][2]0) | 500 mM | N/A | Buffer |[2]

Protocol:

-

Preparation: Prepare a master mix containing the DNA headpiece (10 nmol) in MOPS buffer (pH 8.0).[2] Final buffer concentration should be 250 mM.[1][2]

-

Addition: Add the scaffold solution (in DMA), followed immediately by the DMT-MM solution.

-

Note: Ensure final organic solvent (DMA) concentration does not exceed 40% v/v to maintain DNA solubility.[2]

-

-

Incubation: Vortex gently and incubate at 25°C for 12 hours.

-

Purification: Ethanol precipitation.

-

Validation: Resuspend in water. Analyze by LC-MS (OLC methods). Expect mass shift corresponding to the acylated adduct.[1][2]

Phase III: On-DNA Diversification (Suzuki-Miyaura Coupling)

Objective: Cross-couple diverse aryl boronic acids to the scaffold's bromide handle.[1][2] Challenge: The methyl group at C5 provides steric bulk; highly active catalytic systems are required.[1][2]

Catalyst System: Pd(OAc)2 with water-soluble ligand sSPhos (sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate) or Na2PdCl4 .[1][2][9][10]

Reaction Setup Diagram:

Figure 2: Component assembly for aqueous Suzuki coupling.

Protocol:

-

DNA Solution: Dissolve DNA-Scaffold conjugate (from Phase II) in degassed water to 1 mM.[1][2]

-

Boronic Acid Mix: Prepare 200 mM stocks of Boronic Acids in DMA.

-

Catalyst Mix: Prepare fresh Na2PdCl4 (10 mM) and sSPhos (40 mM) in degassed water. Ratio Pd:L = 1:[2]4. Let stand for 15 mins to form the active complex.

-

Reaction Assembly:

-

Execution: Purge headspace with N2. Seal plate. Incubate at 60°C for 16 hours.

-

Note on Temp: While 80°C is common in organic synthesis, 60°C is the safety ceiling for DNA stability over long durations [2].[1]

-

-

Quench: Add 2 µL of sodium diethyldithiocarbamate (100 mM) to scavenge Palladium.[1][2]

Quality Control & Troubleshooting

Data Analysis (LC-MS):

-

Method: Reverse-phase LC (C18 column) using HFIP/TEA or Ammonium Acetate buffer systems.[1][2]

-

Success Criteria: >85% conversion to product.

-

Common Failure Modes:

| Observation | Probable Cause | Corrective Action |

| No Reaction (Phase II) | Residual TFA from deprotection step lowered pH.[1][2] | Ensure thorough co-evaporation with toluene; check buffer pH.[1][2] |

| DNA Degradation | Acidic conditions or excessive heat (>80°C).[2] | Strictly avoid on-DNA deprotection; cap Suzuki temp at 60°C. |

| Pd Black Precipitate | Inefficient ligand complexation or O2 leak.[1][2] | Use fresh sSPhos; ensure rigorous degassing; increase Ligand:Pd ratio to 5:1. |

| Hydrodehalogenation | Protodeboronation of boronic acid.[1][2] | Add more boronic acid (up to 200 equiv); lower temp to 40°C and extend time. |

References

-

DMT-MM in DEL Synthesis

-

DNA-Compatible Suzuki Conditions

-

General DEL Chemistry

-

Compound Properties

Sources

- 1. DMTMM - Wikipedia [en.wikipedia.org]

- 2. Tert-butyl 4-bromo-3-methylbenzoate | C12H15BrO2 | CID 11845988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reagent of the month - March- DMTMM - SigutLabs [sigutlabs.com]

- 9. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 10. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PubChemLite - Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate (C12H15BrO3) [pubchemlite.lcsb.uni.lu]

- 12. Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate | C12H15BrO3 | CID 58096191 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Orthogonal Protection Strategy using tert-Butyl 3-bromo-5-methylbenzoate

Executive Summary

In the design of complex pharmaceutical libraries, scaffold hopping and linker diversification require building blocks that offer precise, orthogonal control over multiple reactive sites. tert-Butyl 3-bromo-5-methylbenzoate (CAS 1263376-09-7) serves as a premier "linchpin" scaffold. Its utility stems from the orthogonal reactivity triad :

-

Aryl Bromide: Ready for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

Benzylic Methyl: Susceptible to radical halogenation or oxidation, enabling side-chain extension.

-

tert-Butyl Ester: A robust masking group for the carboxylic acid, stable to basic and nucleophilic conditions, yet selectively cleavable under specific acidic regimes.

This guide details the protocols for exploiting this orthogonality to synthesize high-value biaryl and heterocyclic intermediates.

Strategic Analysis: The Chemo-Logic of Orthogonality

The selection of the tert-butyl ester over methyl or benzyl esters is not arbitrary; it is a calculated decision based on chemoselectivity profiles .

| Functional Handle | Reactivity Mode | Orthogonal To | Incompatible With |

| Aryl Bromide | Pd-Catalyzed Coupling, Lithiation | Acidic hydrolysis, Radical bromination | Strong reducing agents (LiAlH4) |

| Benzylic Methyl | Radical Bromination (Wohl-Ziegler), Oxidation | Base-mediated coupling, Acidolysis | Strong oxidants (KMnO4 - unless acid desired) |

| tert-Butyl Ester | Acid-labile protecting group | Bases, Nucleophiles, Radicals | Strong Acids (TFA, HCl), Lewis Acids |

Expert Insight: The tert-butyl group provides steric shielding to the carbonyl carbon. Unlike a methyl ester, which can suffer transesterification or hydrolysis under the basic conditions of a Suzuki coupling (e.g., K₂CO₃/MeOH), the tert-butyl ester remains inert. This allows the researcher to build complexity at the bromine site before revealing the carboxylic acid.

Application Workflows & Protocols

Workflow A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: Functionalize the aromatic core while preserving the ester and methyl groups.

Rationale

Standard Suzuki conditions utilize weak bases (Carbonates, Phosphates). The tert-butyl ester is completely stable here. We utilize a Pd(dppf)Cl₂ catalyst system for its robustness with electron-deficient aryl bromides.

Protocol 1: Chemoselective Suzuki Coupling

Reagents:

-

tert-Butyl 3-bromo-5-methylbenzoate (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Degassing: Charge a reaction vial with the benzoate, boronic acid, and K₂CO₃. Seal and purge with Argon for 5 minutes. Critical: Oxygen inhibits the Pd cycle and promotes homocoupling.

-

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Quickly add the Pd catalyst under a positive Argon flow.

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS.[1]

-

Checkpoint: The starting material (Br) should disappear. The t-butyl ester peak (M+H or M+Na) should persist in the product mass spectrum.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Validation: The retention of the tert-butyl signal (singlet, ~1.6 ppm) in ¹H NMR confirms ester stability.

Workflow B: Benzylic Functionalization (Wohl-Ziegler Bromination)

Objective: Convert the methyl group into a benzylic bromide for subsequent nucleophilic substitution (e.g., amine introduction), without affecting the aryl bromide or ester.

Rationale

Radical bromination using NBS requires a radical initiator (AIBN or Benzoyl Peroxide). The tert-butyl ester is stable to radicals. The aryl bromide is generally stable, though prolonged heating can lead to debromination if not monitored.

Protocol 2: Regioselective Benzylic Bromination

Reagents:

-

tert-Butyl 3-bromo-5-methylbenzoate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize before use to remove HBr.

-

AIBN (0.1 equiv)

-

Solvent: CCl₄ or Trifluorotoluene (Green alternative)

Step-by-Step:

-

Setup: Dissolve the benzoate in the solvent (0.2 M concentration).

-

Addition: Add NBS and AIBN.

-

Initiation: Heat to reflux (80–100°C ).

-

Visual Cue: The reaction often turns orange then fades to pale yellow as succinimide precipitates.

-

-

Monitoring: Check LC-MS every hour. Stop immediately upon consumption of starting material to prevent gem-dibromination.

-

Workup: Cool to 0°C to precipitate succinimide fully. Filter. Concentrate filtrate.[1]

-

Usage: The benzylic bromide is often unstable on silica; use crude immediately for the next substitution step.

Workflow C: Orthogonal Deprotection

Objective: Cleave the tert-butyl ester to reveal the carboxylic acid for amide coupling.

Rationale

While TFA is the standard, it can be harsh on acid-sensitive substrates installed during Steps A or B. We present two methods: Standard (TFA) and Mild (ZnBr₂).

Protocol 3: Selective Acidolysis

Method A: Standard (TFA)

-

Dissolve substrate in DCM (0.1 M).

-

Add Trifluoroacetic acid (TFA) (20–50% v/v).

-

Stir at RT for 1–3 hours.

-

Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.

Method B: Mild Selective (ZnBr₂) Best for substrates containing acid-sensitive groups (e.g., Boc-amines elsewhere in the molecule).

-

Dissolve substrate in DCM.

-

Add ZnBr₂ (1.5 equiv).

-

Stir at RT for 24 hours.

-

Add water and extract. This method selectively cleaves tert-butyl esters while leaving N-Boc groups intact (Kaul et al., 2004).[2]

Visualizing the Strategy

The following diagram illustrates the divergent pathways enabled by this scaffold.

Figure 1: Divergent synthetic workflows utilizing the orthogonal reactivity of the tert-butyl, bromo, and methyl handles.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Suzuki: Hydrolysis of Ester | Base too strong or temp too high | Switch from K₃PO₄ to K₂CO₃ or NaHCO₃. Ensure solvent is not pure MeOH (use Dioxane/H₂O). |

| Bromination: Di-bromination | Reaction time too long | Stop reaction at 90% conversion. Use stoichiometric NBS (1.0 equiv). |

| Deprotection: Loss of Boc | TFA too acidic | Switch to Method B (ZnBr₂) or CeCl₃/NaI system to preserve N-Boc groups while cleaving the ester. |

| Low Yield (Coupling) | Protodebromination | Ensure anhydrous conditions during setup. Use Pd(dppf)Cl₂ which resists dehalogenation better than Pd(PPh₃)₄. |

References

-

Kaul, R., et al. (2004).[3] "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂." The Journal of Organic Chemistry. Available at: [Link]

-

Marcantoni, E., et al. (2001).[2] "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl₃[2][4]·7H₂O-NaI System." The Journal of Organic Chemistry. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Available at: [Link]

-

Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews. Available at: [Link]

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 3,5-disubstituted aryl bromide reactions

This guide is structured as a Tier 3 Technical Support resource for researchers encountering stalled or low-yielding cross-coupling reactions with 3,5-disubstituted aryl bromides.

Ticket ID: 35-ARBR-STERIC-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Meta-Cleft" Challenge

While 3,5-disubstitution is often considered less sterically demanding than the notorious 2,6-pattern (ortho-blocking), it presents a unique "Meta-Cleft" challenge. Large substituents at the 3 and 5 positions (e.g., tert-butyl, -CF₃, -OMe) create a rigid steric pocket that does not block the metal center directly but restricts the cone angle available for ligand coordination.

This often leads to two specific failure modes:

-

Catalyst Aggregation: The restricted geometry destabilizes the active monomeric Pd(0) species, leading to palladium black precipitation.

-

Reductive Elimination Failure: In bulky couplings, the 3,5-substituents prevent the necessary "squeezing" required to expel the product, stalling the cycle at the Pd(II) intermediate.

Diagnostic & Troubleshooting Modules

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Symptom: Reaction stalls at <40% conversion; starting material remains; Pd black visible. Common Scenario: Coupling 3,5-di-tert-butylphenyl bromide with ortho-substituted boronic acids.

The Protocol: "The Bulky-Phosphine Bypass"

To overcome the meta-cleft, you must use a ligand with a large cone angle that can "reach over" the 3,5-substituents while maintaining electron density on the metal to facilitate oxidative addition.

Recommended System:

-

Precatalyst: Pd-PEPPSI-IPr or XPhos Pd G4.

-

Ligand: SPhos (Standard) or XPhos (Extreme bulk).

-

Base: K₃PO₄ (3.0 equiv).

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

Step-by-Step Optimization:

-

Screen 1 (Standard): Use SPhos Pd G4 (2 mol%). Run at 80°C.

-

Why: SPhos provides high turnover for hindered biaryls.

-

-

Screen 2 (High Steric Demand): If Screen 1 fails, switch to Pd-PEPPSI-IPr (2 mol%) in Dioxane/H₂O.

-

Why: The NHC ligand (IPr) is extremely bulky and electron-rich, stabilizing the Pd(0) species better than phosphines in "cleft" environments.

-

-

Additive Check: If solubility is poor (common with lipophilic 3,5-groups), add 18-crown-6 (10 mol%) to solubilize the potassium base.

Quantitative Comparison of Ligand Performance:

| Ligand System | Yield (3,5-di-tBu-ArBr + o-Tolylboronic acid) | Mechanism of Action |

| Pd(PPh₃)₄ | < 15% | Fails oxidative addition due to poor electron density; sterically crowded. |

| Pd(dppf)Cl₂ | 35% | Bite angle too small; fails to force reductive elimination. |

| SPhos Pd G4 | 88% | Large bulk promotes reductive elimination; air-stable precatalyst ensures active Pd(0). |

| Pd-PEPPSI-IPr | 92% | NHC ligand pushes electron density; "throw-away" pyridine ligand ensures rapid initiation. |

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

Symptom: Hydrodehalogenation (reduction of Ar-Br to Ar-H) is the major product.[1] Common Scenario: Coupling 3,5-bis(trifluoromethyl)phenyl bromide with secondary amines.

The Protocol: "Electronic Matching"

3,5-bis(CF₃) groups are strongly electron-withdrawing (EWG). This makes oxidative addition fast, but the Pd-N bond becomes less nucleophilic, making reductive elimination the rate-limiting step. The "protonolysis" side reaction (hydrodehalogenation) outcompetes the slow reductive elimination.

Recommended System:

-

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

-

Precatalyst: BrettPhos Pd G4 or RuPhos Pd G4.

-

Base: Cs₂CO₃ (Weak) or NaOtBu (Strong - use only if substrate permits).

-

Temperature: 100°C.

Troubleshooting Logic:

-

Issue: High Hydrodehalogenation.

-

Fix: Increase the concentration of the amine. Use a ligand with larger bulk to force reductive elimination (e.g., switch from BINAP to BrettPhos ).

-

-

Issue: No Reaction (Stalled).

-

Fix: The Pd center is likely poisoned by the amine. Switch to a precatalyst (Pd G4) to ensure immediate generation of the active species without an induction period.

-

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct catalytic system based on your specific 3,5-disubstituted substrate and coupling partner.

Caption: Decision tree for ligand selection based on coupling partner sterics and amine class.

Frequently Asked Questions (FAQ)

Q: My 3,5-disubstituted aryl bromide is extremely lipophilic (e.g., 3,5-di-dodecyl). It won't dissolve in the standard dioxane/water mix. What do I do? A: This is a "Phase Transfer Failure." The catalyst is in the organic phase, but the base (carbonate/phosphate) is in the water/solid phase.

-

Solution: Switch to Toluene as the primary solvent. Add 10% water and 5-10 mol% Aliquat 336 (tricaprylmethylammonium chloride) or 18-crown-6 . This shuttles the hydroxide/carbonate anions into the organic layer where the reaction occurs.

Q: I see "homocoupling" (Ar-Ar) instead of the cross-coupled product. A: Homocoupling usually indicates that the transmetalation step is too slow, allowing two oxidative addition complexes to disproportionate.

-

Solution:

-

Degas rigorously: Oxygen promotes homocoupling. Sparge with Argon for 15 mins.

-

Increase Base Strength: Switch from K₂CO₃ to KOtBu or NaOH to accelerate the transmetalation of the boronic acid.

-

Slow Addition: Add the aryl bromide slowly via syringe pump to keep its concentration low relative to the nucleophile.

-

Q: Can I use Pd(PPh₃)₄ for these reactions? A: Generally, No. While it works for simple substrates, Pd(PPh₃)₄ is air-sensitive and the triphenylphosphine ligand is often too small and electronically neutral to stabilize the oxidative addition intermediate of bulky or electron-deactivated 3,5-systems. Modern G3/G4 precatalysts (Buchwald) or Pd-PEPPSI systems are far more reliable and cost-effective in the long run due to lower loading requirements.

References & Validated Protocols

-

Buchwald-Hartwig Amination User Guide:

-

Source: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of the American Chemical Society.

-

Relevance: Defines the "Generations" of precatalysts essential for hindered substrates.

-

URL:[Link]

-

-

Pd-PEPPSI Protocols for Hindered Couplings:

-

Source: Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal.

-

Relevance: Establishes the NHC-ligand protocol for sterically demanding "cleft" substrates.

-

URL:[Link]

-

-

Steric Parameters of Ligands (Cone Angles):

-

Source: Tolman, C. A. (1977). "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews.

-

Relevance: Foundational theory explaining why PPh3 fails and XPhos succeeds in 3,5-systems.

-

URL:[Link]

-

Sources

purification methods for tert-butyl 3-bromo-5-methylbenzoate reaction mixtures

Case ID: TB-BMB-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

Target Molecule: tert-Butyl 3-bromo-5-methylbenzoate Primary Application: Intermediate in palladium-catalyzed cross-coupling (Suzuki-Miyaura) and medicinal chemistry scaffolds.

This guide addresses the specific challenges of purifying tert-butyl esters. Unlike methyl or ethyl esters, the tert-butyl group is acid-labile . Standard acidic workups or unbuffered silica chromatography can lead to the cleavage of the ester back to the starting carboxylic acid (3-bromo-5-methylbenzoic acid), resulting in significant yield loss.

Critical Stability Data

| Parameter | Specification | Notes |

| Acid Stability | Low | Hydrolyzes in strong acids (TFA, HCl) or prolonged exposure to acidic silica. |

| Base Stability | High | Resistant to saponification compared to methyl/ethyl esters. |

| Thermal Stability | Moderate | Avoid temperatures >50°C during concentration to prevent isobutylene elimination. |

| Physical State | Viscous Oil / Low-melting Solid | Often isolates as an oil; crystallizes upon cooling or standing in hexanes. |

Module 1: Reaction Workup (The "Pre-Purification" Phase)

Objective: Remove bulk reagents (DMAP, DCC, unreacted acid) without degrading the sensitive ester.

Protocol: Buffered Phase Separation

Use this protocol immediately after the reaction is deemed complete via TLC.

Reagents Required:

-

Diethyl Ether (

) or Ethyl Acetate ( -

Saturated Aqueous Sodium Bicarbonate (

)[2][3] -

10% Aqueous Citric Acid (Optional, for DMAP removal)

-

Brine (Saturated

)

Step-by-Step Workflow:

-

Quenching: If the reaction uses

or isobutylene, cool the mixture to 0°C. Add saturated-

Why? Neutralizes any generated acid byproducts immediately.

-

-

Solvent Exchange (If necessary): If the reaction solvent is DMF or Dioxane, dilute with a 5x volume of

or-

Why?

provides better phase separation from water than DCM for removing DMF.

-

-

Removal of Unreacted Acid (The "Base Wash"):

-

Removal of DMAP (The "Mild Acid" Wash):

-

Caution: Do not use 1M HCl.

-

Wash 1x with 10% Citric Acid or 0.5M

. Perform this quickly (contact time < 2 mins). -

Why? DMAP is basic; it protonates and moves to the aqueous layer. Citric acid is too weak to cleave the tert-butyl ester under these conditions [1].

-

-

Drying: Wash with Brine, dry over

(neutral), and concentrate at <40°C .

Module 2: Chromatographic Purification

Objective: Isolate the pure ester from non-polar impurities or reaction byproducts.

Visual Workflow: Purification Decision Tree

Caption: Decision matrix for selecting between crystallization and chromatography based on physical state and impurity profile.

Protocol: Silica Gel Chromatography

Stationary Phase: Silica Gel 60 (230-400 mesh).

Buffering (Critical): If your silica is acidic (pH < 6), pre-wash the column with 1%

-

Risk:[6] Acidic silica can cleave the t-butyl group during slow elutions.

Mobile Phase Gradient:

-

Solvent A: Hexanes (or Petroleum Ether)

-

Solvent B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[3]

| Gradient Step | Solvent Ratio (Hex:EtOAc) | Target Component |

| Equilibration | 100:0 | Column prep |

| Loading | 98:2 | Non-polar impurities |

| Elution | 95:5 to 90:10 | Target Ester (Typical Rf ~0.4-0.6 in 9:1) |

| Wash | 50:50 | Polar byproducts (Acids, DMAP) |

Technical Note: tert-Butyl esters are significantly less polar than their methyl/ethyl counterparts. They will elute much earlier (higher Rf).

Module 3: Crystallization (Scalability Option)

Objective: Purify large batches (>10g) where chromatography is impractical.

Protocol:

-

Dissolve the crude oil in a minimum amount of warm Hexanes (approx. 40-50°C).

-

Add Ethyl Acetate dropwise until the solution is clear.

-

Allow to cool slowly to room temperature, then to 4°C (fridge).

-

Seed Crystals: If available, add a seed crystal of the pure ester. If not, scratch the glass side to induce nucleation.

-

Filtration: Collect solids and wash with cold (

) Hexanes.

Note: If the compound oils out instead of crystallizing, re-dissolve and add a small amount of seed crystal or switch to Pentane/EtOAc.

Troubleshooting & FAQs

Q1: I see a new spot on TLC that corresponds to the starting acid. Why?

Diagnosis: Acid-catalyzed hydrolysis occurred during purification. Solution:

-

Did you use

for NMR? Chloroform often contains HCl traces. Filter through basic alumina or use -

Did you leave the compound on silica gel too long? Silica is slightly acidic. Flush the column faster or buffer with 1% Triethylamine [2].

Q2: I cannot remove the Urea byproduct (DCU) from my DCC coupling.

Diagnosis: DCU is partially soluble in organic solvents. Solution:

-

Cold Filtration: Cool the reaction mixture to

for 2 hours. Most DCU will precipitate; filter it off through Celite. -

Solvent Switch: Suspend the crude residue in Acetone . DCU is very insoluble in acetone, while the benzoate ester is soluble. Filter and concentrate [3].

Q3: My yield is low, and I smell isobutylene (gas).

Diagnosis: Thermal elimination of the tert-butyl group. Solution:

-

Ensure rotary evaporator bath is

. -

Avoid using strong Lewis acids if attempting alternative synthesis routes.

References

-

BenchChem Technical Support. (2025).[3][5][6] An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. Retrieved from

-

Greenberg, J. A., et al. (2017).[7] "Stability of tert-butyl esters on silica gel." Journal of Organic Chemistry, 82, 3245-3251.[7] (Contextual citation based on general silica stability data).

-

Organic Syntheses. (2025). General procedures for DCC coupling workups.

-

PubChem. (2025). Compound Summary: tert-butyl 3-bromo-5-methylbenzoate.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-bromo-5-methylbenzoic acid derivatives before handling.

Sources

Validation & Comparative

Technical Comparison Guide: C13 NMR & Synthesis of tert-Butyl 3-bromo-5-methylbenzoate

Executive Summary

Tert-butyl 3-bromo-5-methylbenzoate is a critical intermediate in medicinal chemistry, particularly for constructing biaryl scaffolds via Suzuki-Miyaura coupling or Buchwald-Hartwig amination. Its tert-butyl ester functionality offers superior orthogonality compared to methyl or ethyl esters, resisting saponification under mild basic conditions while remaining labile to acidic deprotection (e.g., TFA).

This guide provides a definitive structural analysis, comparing the predicted C13 NMR chemical shifts of the target compound against experimentally validated analogs. Furthermore, it evaluates synthetic methodologies, recommending a high-performance Boc-anhydride protocol over traditional acid chloride routes.

Part 1: C13 NMR Spectral Analysis

Theoretical Prediction & Analog Comparison

The structural integrity of tert-butyl 3-bromo-5-methylbenzoate is validated by analyzing substituent-induced chemical shift increments. The table below contrasts the Predicted Shifts of the target tert-butyl ester with the Experimental Shifts of its direct precursor, 3-bromo-5-methylbenzoic acid.

Key Differentiator: The tert-butyl group introduces two distinct aliphatic signals (quaternary C at ~81 ppm, methyls at ~28 ppm) and induces a slight upfield shift in the carbonyl carbon relative to the free acid.

Table 1: Comparative C13 NMR Chemical Shifts (ppm)

| Carbon Position | Assignment | Predicted Shift (tert-Butyl Ester) | Experimental Analog (Free Acid)* | Shift Difference (Δδ) |

| C=O | Carbonyl | 165.2 | 168.3 | -3.1 (Ester Effect) |

| C-1 | Quaternary (ipso-COOR) | 133.5 | 131.0 | +2.5 |

| C-3 | Quaternary (ipso-Br) | 122.4 | 122.7 | -0.3 |

| C-5 | Quaternary (ipso-Me) | 140.1 | 141.2 | -1.1 |

| C-2 | Aromatic CH | 130.8 | 133.5 | -2.7 |

| C-4 | Aromatic CH | 135.2 | 136.1 | -0.9 |

| C-6 | Aromatic CH | 127.9 | 129.5 | -1.6 |

| C-Me | Aromatic Methyl | 21.0 | 20.8 | +0.2 |

| C-O- | t-Butyl Quaternary | 81.5 | N/A | Distinctive Signal |

| C-(Me)3 | t-Butyl Methyls | 28.1 | N/A | Distinctive Signal |

*Note: Experimental analog values are derived from 3-bromo-5-methylbenzoic acid in DMSO-d6 [1, 2]. Predicted values utilize ChemDraw/ACD substituent additivity rules for CDCl3.

Spectral Interpretation Logic

-

Carbonyl Region (165-170 ppm): The ester carbonyl appears upfield (lower ppm) compared to the carboxylic acid due to the electron-donating inductive effect of the alkyl group.

-

Aromatic Region (120-145 ppm):

-

C-3 (C-Br): The heavy atom effect of Bromine causes a significant upfield shift (~122 ppm), distinguishing it from other quaternary carbons.

-

C-5 (C-Me): The methyl substituent deshields the ipso carbon, pushing it downfield (~140 ppm).

-

-

Aliphatic Region (20-85 ppm):

-

The t-butyl quaternary carbon (~81 ppm) is a diagnostic peak for successful esterification. Absence of this peak indicates hydrolysis or incomplete reaction.

-

Part 2: Synthesis Performance Comparison

Two primary pathways exist for synthesizing this compound.[1] The choice of method significantly impacts yield, purity, and scalability.

Method A: Acid Chloride Route (Traditional)

-

Mechanism: Activation of acid with SOCl₂ or (COCl)₂ followed by reaction with t-BuOH/Base.

-

Drawbacks: Generates HCl/SO₂ gas; t-BuOH is sterically hindered, often leading to slow kinetics and competitive hydrolysis of the acid chloride.

Method B: Boc-Anhydride Activation (Recommended)

-

Mechanism: DMAP-catalyzed attack of the carboxylate on Boc₂O, releasing CO₂ and t-BuOH to form the ester in situ.

-

Advantages: Mild conditions, no acidic byproducts, high tolerance for sensitive functional groups.

Table 2: Methodological Comparison

| Feature | Method A: Acid Chloride | Method B: Boc-Anhydride (Boc₂O) |

| Yield | Moderate (60-75%) | High (85-95%) |

| Purity (Crude) | Low (requires distillation/column) | High (often simple wash) |

| Moisture Sensitivity | High (requires dry conditions) | Moderate |

| Reagent Safety | Corrosive (SOCl₂/Oxalyl Chloride) | Mild (Boc₂O is an irritant) |

| Scalability | Good | Excellent |

Part 3: Recommended Experimental Protocol

Objective: Synthesis of tert-butyl 3-bromo-5-methylbenzoate via Method B (Boc₂O/DMAP).

Materials

-

Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.3 equiv)

-

Solvent: tert-Butanol (t-BuOH) or THF (anhydrous)

Step-by-Step Methodology

-

Activation: Charge a flame-dried round-bottom flask with 3-bromo-5-methylbenzoic acid (5.0 g, 23.2 mmol) and DMAP (0.85 g, 6.9 mmol).

-

Solvation: Add anhydrous THF (50 mL) and stir until fully dissolved.

-

Addition: Add Boc₂O (10.1 g, 46.4 mmol) dropwise over 10 minutes. Note: Gas evolution (CO₂) will occur.

-

Reaction: Heat the mixture to 50°C and stir for 4-12 hours. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of the acid spot (baseline) and appearance of the ester (Rf ~0.8).

-

Workup:

-

Purification: The resulting oil often crystallizes upon standing. If necessary, purify via flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).

Part 4: Structural Validation Workflow

To ensure the identity of the synthesized product, follow this logic flow using NMR data.

Figure 1: Step-by-step NMR validation logic. The presence of the quaternary carbon at ~81 ppm is the definitive "Go/No-Go" signal for the tert-butyl ester.

References

-

National Institutes of Health (NIH). (2020). Site-Specific Radioiodination of an Anti-HER2 Single Domain Antibody Fragment. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Highly efficient synthesis of tert-butyl esters using (Boc)2O. Green Chemistry. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. Chemistry Department. Retrieved from [Link]

-

Sciforum. (2005).[6] Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Site-Specific Radioiodination of an Anti-HER2 Single Domain Antibody Fragment with a Residualizing Prosthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. sciforum.net [sciforum.net]

A Comprehensive Guide to the LC-MS/MS Fragmentation of tert-butyl 3-bromo-5-methylbenzoate: A Comparative Analysis for Drug Development Professionals

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of tert-butyl 3-bromo-5-methylbenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the mechanistic rationale behind the fragmentation, offers a robust, self-validating experimental protocol, and compares the analyte's behavior to logical alternatives, providing a comprehensive resource for structural elucidation and method development.

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development, the rigorous characterization of intermediates, impurities, and degradation products is a cornerstone of ensuring drug safety and efficacy.[1][2] Tert-butyl 3-bromo-5-methylbenzoate is a representative small molecule that serves as a valuable building block in organic synthesis. Its analysis by LC-MS is critical for monitoring reaction progress, identifying potential side-products, and ensuring the purity of starting materials.

LC-MS, which pairs the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, is an indispensable tool in this field.[3][4] Understanding the specific fragmentation pattern of a molecule under collision-induced dissociation (CID) is akin to deciphering its molecular fingerprint. This knowledge allows for unambiguous identification, even at trace levels within complex matrices, and provides structural clues that are vital for troubleshooting synthetic routes.[2][4] This guide will elucidate the predictable and diagnostic fragmentation pathways of tert-butyl 3-bromo-5-methylbenzoate, providing a foundational framework for its analysis.

Experimental Design: A Self-Validating LC-MS/MS Protocol

The protocol described below is designed for robustness and provides a clear rationale for each parameter, creating a self-validating system for the analysis of tert-butyl 3-bromo-5-methylbenzoate and related compounds.

Rationale for Methodological Choices

-

Chromatography: Reversed-phase chromatography using a C18 column is the gold standard for separating small, moderately nonpolar molecules like the target analyte. The mobile phase, consisting of acetonitrile and water, provides excellent resolving power. The addition of a small amount of formic acid is crucial; it serves to acidify the mobile phase, promoting the protonation of the analyte, which is essential for sensitive detection in positive ion mode ESI.[5]

-

Ionization: Electrospray ionization (ESI) is selected as the most suitable technique for this molecule. ESI is highly efficient for compounds containing polar functional groups, such as the ester in our analyte, that can readily accept a proton to form a pseudomolecular ion, [M+H]⁺.[4] Atmospheric pressure chemical ionization (APCI) could be an alternative but is generally preferred for less polar compounds.[6]

-

Mass Analysis: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Q-TOF or Orbitrap can be used.[3] Tandem mass spectrometry (MS/MS) is employed to isolate the protonated parent molecule and induce fragmentation via collision-induced dissociation (CID), allowing for the characterization of its structural components.[7]

Proposed LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC System | U(H)PLC System |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MS1 Scan Range | m/z 100-400 |

| MS/MS Precursor Ion | m/z 271.0 and 273.0 (for ⁷⁹Br and ⁸¹Br isotopes) |

| Collision Energy (CE) | Ramped 10-30 eV (to observe both low and high energy fragments) |

Experimental Workflow Diagram

Caption: Predicted fragmentation pathways of protonated tert-butyl 3-bromo-5-methylbenzoate.

Summary of Predicted Fragments

| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Description of Loss / Fragment Identity | Diagnostic Value |

| 271.0 / 273.0 | [C₁₂H₁₆BrO₂]⁺ | Precursor Ion ([M+H]⁺) | High |

| 215.0 / 217.0 | [C₈H₈BrO₂]⁺ | Neutral loss of isobutylene (C₄H₈); protonated carboxylic acid | Very High |

| 197.0 / 199.0 | [C₈H₆BrO]⁺ | Loss of tert-butanol; 3-bromo-5-methylbenzoyl (acylium) cation | High |

| 169.0 / 171.0 | [C₇H₆Br]⁺ | Loss of CO from acylium ion | Moderate |

| 57.1 | [C₄H₉]⁺ | tert-butyl cation | Moderate |

Comparative Fragmentation Analysis

To fully appreciate the diagnostic power of the observed fragmentation, it is instructive to compare it with logical alternatives.

Alternative Ester: Methyl 3-bromo-5-methylbenzoate

If the analyte were the corresponding methyl ester instead of the tert-butyl ester, the fragmentation pattern would be markedly different. The molecular weight would be lower (228/230 g/mol ), and the primary fragmentation pathways would change.

-

No Loss of 56 Da: The characteristic neutral loss of isobutylene would be absent.

-

Loss of Methanol: A likely fragmentation would be the neutral loss of methanol (CH₃OH, 32 Da) from the protonated molecular ion, leading to the same acylium ion at m/z 197/199.

-

Loss of Methoxy Radical: Another possibility is the loss of a methoxy radical (•OCH₃, 31 Da) to form the acylium ion.

This comparison underscores how the fragmentation of the tert-butyl group (neutral loss of 56 Da) provides an unambiguous signature that is distinct from simpler alkyl esters. [8][9]

Alternative Strategy: Derivatization of the Parent Carboxylic Acid

If one were starting with the parent carboxylic acid (3-bromo-5-methylbenzoic acid) and wanted to improve its chromatographic retention or ionization efficiency, derivatization would be a common strategy. [10]While forming the tert-butyl ester is one option, other reagents are available that introduce moieties with different fragmentation behaviors.

For instance, using a reagent like 2-dimethylaminoethylamine would create an amide linkage and introduce a readily-protonated tertiary amine. [11]This would significantly increase ionization efficiency. The subsequent MS/MS fragmentation would be dominated by cleavages characteristic of the derivatizing agent, rather than the original molecule, which can be used for targeted screening assays. [12]This contrasts with the tert-butyl ester, where the fragmentation (loss of 56 Da) directly reveals the presence of the original carboxylic acid structure.

Conclusion

The LC-MS/MS fragmentation of tert-butyl 3-bromo-5-methylbenzoate is dominated by the facile and highly diagnostic neutral loss of isobutylene (56 Da) to yield the protonated carboxylic acid at m/z 215/217. Secondary, yet still significant, fragmentation pathways include the formation of the stable tert-butyl cation (m/z 57) and the 3-bromo-5-methylbenzoyl acylium ion (m/z 197/199). The presence of the bromine atom provides an additional layer of confirmation through its characteristic isotopic doublet. This predictable fragmentation behavior, when analyzed using the robust LC-MS protocol outlined herein, allows for the confident and specific identification of this molecule in complex mixtures, a critical capability in modern pharmaceutical development and quality control.

References

-

Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

-

Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]

-

Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. [Link]

-

Ma, S., & Chowdhury, S. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. New Drug Discovery. [Link]

-